![molecular formula C12H10F3N3O2 B2561650 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-23-1](/img/structure/B2561650.png)
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid” is a unique chemical that is provided to early discovery researchers . It has an empirical formula of C11H11N3O2 and a molecular weight of 217.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string representation is O=C(O)CN©C1=NC=NC2=CC=CC=C12 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cells
The compound has been investigated as a potential Werner (WRN) helicase inhibitor . Researchers designed and synthesized a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives . These compounds were evaluated for their anticancer activities against PC3, K562, and HeLa cell lines using the MTT assay . Notably, compounds 6a, 8i, and 13a demonstrated excellent antiproliferative activity against K562 cells, surpassing the potency of paclitaxel, doxorubicin, and NSC 617145. Further studies confirmed their sensitivity to PC3 cells overexpressing WRN, suggesting their potential as WRN-dependent anticancer agents.
α-Glucosidase Inhibition
Two specific derivatives—2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one —showed α-glucosidase inhibitory activity. Their IC50 values were 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. Spectroscopy methods were employed to analyze the inhibitory mechanisms of these compounds on α-glucosidase .
Synthesis and Bioactivity Research
Quinazoline derivatives, including our compound of interest, have garnered attention due to their significant biological activities. Researchers continue to explore their synthesis and investigate their bioactivities. Recent advances in this field have led to a deeper understanding of quinazoline derivatives .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .
Mode of Action
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid interacts with its target, the WRN helicase, by inhibiting its activity . This interaction results in the disruption of the DNA damage response (DDR), leading to genomic instability .
Biochemical Pathways
The compound 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid affects the DNA damage response (DDR) pathway . The DDR pathway is involved in the repair of different types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of WRN helicase by the compound disrupts these repair mechanisms, leading to genomic instability .
Result of Action
The result of the action of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the inhibition of the WRN helicase, leading to genomic instability . This instability promotes the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Eigenschaften
IUPAC Name |
2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCMZAGUXRKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.